Prop-1-ene;prop-2-enoic acid

Catalog No.
S15958441
CAS No.
25214-24-8
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prop-1-ene;prop-2-enoic acid

CAS Number

25214-24-8

Product Name

Prop-1-ene;prop-2-enoic acid

IUPAC Name

prop-1-ene;prop-2-enoic acid

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C3H4O2.C3H6/c1-2-3(4)5;1-3-2/h2H,1H2,(H,4,5);3H,1H2,2H3

InChI Key

QVKOLZOAOSNSHQ-UHFFFAOYSA-N

Canonical SMILES

CC=C.C=CC(=O)O

Prop-1-ene;prop-2-enoic acid, also known as 2-propenoic acid or acrylic acid, is an organic compound with the molecular formula C3H4O2C_3H_4O_2. It is characterized by a carboxylic acid group (-COOH) attached to a propene structure, making it a key monomer in the production of various polymers. This colorless liquid has a characteristic acrid smell and is miscible with water and organic solvents. Its dual functionality as both an alkene and a carboxylic acid allows it to participate in diverse chemical transformations, making it valuable in industrial chemistry.

  • Oxidation: It can be oxidized to form various derivatives, including diols when treated with strong oxidizing agents such as potassium permanganate.
  • Reduction: Under reducing conditions, it can yield alcohols.
  • Substitution: The compound can participate in substitution reactions where functional groups are exchanged.

These reactions highlight its reactivity typical of both alkenes and carboxylic acids, facilitating a wide range of applications.

While prop-1-ene;prop-2-enoic acid itself is not primarily known for biological activity, its derivatives and polymers exhibit significant biological interactions. For instance, some acrylic acid derivatives are used in drug delivery systems and as hydrogels in biomedical applications due to their biocompatibility and ability to swell in aqueous environments. Additionally, acrylic acid is used in the production of superabsorbent polymers, which have applications in personal care products like diapers.

Several methods exist for synthesizing prop-1-ene;prop-2-enoic acid:

  • Oxidation of Propylene: The most common industrial method involves the oxidation of propylene, a byproduct of ethylene production. This process typically uses oxygen or air as an oxidant .
    2CH2=CHCH3+3O22CH2=CHCOOH+2H2O2CH_2=CHCH_3+3O_2\rightarrow 2CH_2=CHCOOH+2H_2O
  • Hydrolysis of Acrylonitrile: Historically, acrylic acid was produced by hydrolyzing acrylonitrile but this method has been largely phased out due to economic inefficiencies .
  • Alternative Methods: Research into more sustainable methods includes the carboxylation of ethylene under supercritical carbon dioxide, though efficient catalysts are still being developed .

Prop-1-ene;prop-2-enoic acid has numerous applications across various industries:

  • Polymer Production: It serves as a key monomer for producing polyacrylic acid and other acrylates used in paints, adhesives, and coatings.
  • Personal Care Products: Its derivatives are utilized in superabsorbent materials for diapers and feminine hygiene products.
  • Textiles: Acrylic fibers made from this compound are used in clothing and home furnishings due to their durability and versatility.

The versatility of prop-1-ene;prop-2-enoic acid makes it essential in many commercial applications.

Research into the interactions of prop-1-ene;prop-2-enoic acid with other compounds has provided insights into its reactivity. For example, studies have shown that it can form copolymers with various monomers, enhancing material properties such as flexibility and strength. These interactions are crucial for tailoring materials for specific applications in industries ranging from construction to healthcare .

Prop-1-ene;prop-2-enoic acid shares similarities with several other compounds that contain alkene functionalities or carboxylic acids. Here’s a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Propanoic AcidCH3CH2COOHCH_3CH_2COOHSaturated carboxylic acid without double bond
Butanoic AcidCH3(CH2)2COOHCH_3(CH_2)_2COOHLonger carbon chain than prop-1-ene;prop-2-enoic acid
Methacrylic AcidCH2=C(CH3)COOHCH_2=C(CH_3)COOHContains a methyl group on the double bond
Acrylic AcidCH2=CHCOOHCH_2=CHCOOHSimilar structure but lacks the propyl group

The unique feature of prop-1-ene;prop-2-enoic acid lies in its dual functionality as both an alkene and a carboxylic acid. This allows it to participate in a wider range of

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

114.068079557 g/mol

Monoisotopic Mass

114.068079557 g/mol

Heavy Atom Count

8

Related CAS

106400-60-6
25214-24-8
125472-39-1

General Manufacturing Information

2-Propenoic acid, polymer with 1-propene: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 08-15-2024

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